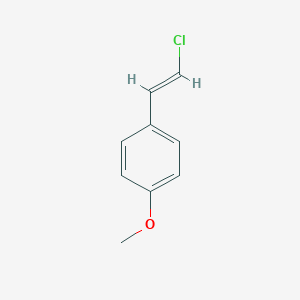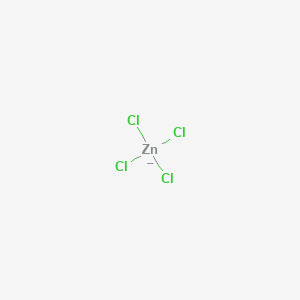
Dimethylthiocarbamoyl isopropylidene galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylthiocarbamoyl isopropylidene galactopyranose, commonly known as DMTG, is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is a white, crystalline powder that is soluble in water and commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
DMTG has been extensively studied for its various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a glycosyl donor in glycosylation reactions, and as a building block for the synthesis of complex carbohydrates. DMTG has also been used in the synthesis of glycoconjugates, which have potential applications in drug delivery and vaccine development.
Wirkmechanismus
The mechanism of action of DMTG is not fully understood, but it is believed to act as a glycosyl donor in glycosylation reactions. DMTG has been shown to selectively activate certain glycosyl acceptors, leading to the formation of specific glycosidic linkages. This selectivity is thought to be due to the steric and electronic effects of the DMTG group.
Biochemische Und Physiologische Effekte
DMTG has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and modulate the immune response. DMTG has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMTG has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. DMTG is also stable under a wide range of conditions, making it useful for a variety of experiments. However, DMTG has some limitations as well. It can be difficult to work with due to its high reactivity, and its selectivity can be unpredictable in some cases.
Zukünftige Richtungen
There are several future directions for the study of DMTG. One area of research is the development of new glycosylation reactions using DMTG as a glycosyl donor. Another area of research is the synthesis of complex carbohydrates using DMTG as a building block. Additionally, DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Conclusion:
In conclusion, DMTG is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is easy to synthesize and has a high yield, making it useful for a variety of lab experiments. DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Synthesemethoden
DMTG can be synthesized through a multi-step process starting with the reaction of methyl isothiocyanate with galactose. This reaction leads to the formation of a thiourea derivative, which is then treated with potassium hydroxide to produce DMTG. The final product is purified through recrystallization and chromatography.
Eigenschaften
CAS-Nummer |
16795-64-5 |
|---|---|
Produktname |
Dimethylthiocarbamoyl isopropylidene galactopyranose |
Molekularformel |
C15H25NO6S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
O-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H25NO6S/c1-14(2)19-9-8(7-17-13(23)16(5)6)18-12-11(10(9)20-14)21-15(3,4)22-12/h8-12H,7H2,1-6H3 |
InChI-Schlüssel |
WNSWLHRFBBLOQO-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
Kanonische SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
Synonyme |
1-O,2-O:3-O,4-O-Bis(1-methylethylidene)-α-D-galactopyranose dimethylcarbamothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



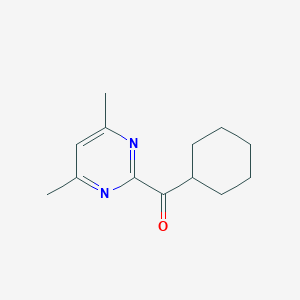

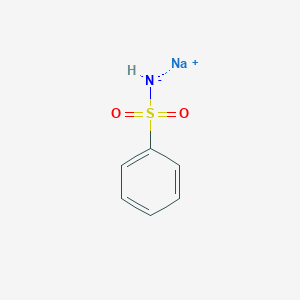
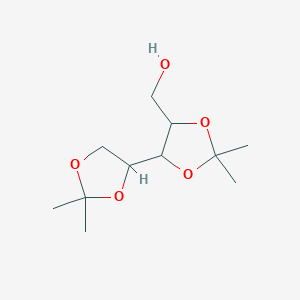

![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
